molecular formula C10H16O4 B8598274 Tert-butyl 2-acetyl-3-oxobutanoate

Tert-butyl 2-acetyl-3-oxobutanoate

Cat. No. B8598274
M. Wt: 200.23 g/mol
InChI Key: QWAGPHBRSKHZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-acetyl-3-oxobutanoate is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-acetyl-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-acetyl-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 2-acetyl-3-oxobutanoate

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

tert-butyl 2-acetyl-3-oxobutanoate

InChI

InChI=1S/C10H16O4/c1-6(11)8(7(2)12)9(13)14-10(3,4)5/h8H,1-5H3

InChI Key

QWAGPHBRSKHZBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5 ml of tetrachloromethane were added to 24.3 g (1 mol) of magnesium turnings in 50 ml of dry ethanol under nitrogen and in the absence of moisture. After the beginning of gas evolution, a solution of 177.7 g (1 mol) of tert-butyl acetoacetate in 100 ml of dry ethanol was slowly added dropwise, the reaction mixture being kept at the reflux temperature. Stirring was carried out for a further 4 hours at this temperature, after which the mixture was cooled. 78.5 g (1 mol) of acetyl chloride was slowly added dropwise at 10° C. Stirring was continued for a further 4 hours at room temperature and hydrolysis was then effected with a mixture of 450 ml of ice-water and 25 ml of concentrated sulfuric acid. The organic phase was separated off, dried, and evaporated down under reduced pressure. 192.3 g of >96% pure tert-butyl 2-acetylacetoacetate were obtained.
Quantity
177.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
78.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
450 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
24.3 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

34.2 ml (0.21 mol) of tert-butyl 3-oxobutanoate were dissolved in 300 ml of dichloromethane, and 20 g (0.21 mol, 1.0 eq.) of anhydrous magnesium chloride were added. At 0° C., 33.9 ml (0.42 mol, 2.0 eq.) of dry pyridine were added to the suspension, which was stirred vigorously. After 15 minutes, 14.3 ml (0.21 mol, 1.0 eq.) of acetyl chloride were added dropwise, and the mixture was stirred at RT for 1 hour. At 0° C., excess pyridine was neutralized with dilute hydrochloric acid (37 ml of conc. hydrochloric acid and 100 ml of water), and the organic phase was separated off. The aqueous phase was extracted with MTBE (3×100 ml), and the combined organic phases were washed with saturated NaCl solution and dried over MgSO4. Removal of the solvent gave 41.2 g (0.206 mol, 98%) of tert-butyl 2-acetyl-3-oxobutanoate in the form of a pale yellow oil.
Quantity
34.2 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
14.3 mL
Type
reactant
Reaction Step Three
Quantity
37 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
33.9 mL
Type
solvent
Reaction Step Six

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